2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide
Description
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a synthetic compound belonging to the class of furan-carboxamide derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of various viral infections .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-10-26(23,24)21-9-5-6-15-12-16(7-8-18(15)21)20-19(22)17-11-13(2)25-14(17)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMQTXNWLFWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactionsThe propylsulfonyl group is then attached to the tetrahydroquinoline ring through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-epoxides.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Furan-epoxides.
Reduction: Amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against influenza viruses.
Medicine: Investigated for its therapeutic potential in treating viral infections.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets within viral pathogens. It is believed to inhibit viral replication by binding to viral enzymes or proteins, thereby preventing the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-(2-(benzyl)thio)ethyl)-furan-3-carboxamide: Another furan-carboxamide derivative with similar antiviral properties.
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Known for its potent activity against the H5N1 virus.
Uniqueness
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is unique due to its specific structural features, such as the propylsulfonyl group and the tetrahydroquinoline ring, which contribute to its distinct biological activity and potential therapeutic applications .
Biological Activity
The compound 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure
The compound can be structurally represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of furan compounds exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study:
A study assessed the antitumor activity of several furan derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) used for testing .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay |
|---|---|---|
| A549 | 6.50 | 18.00 |
| HCC827 | 6.26 | 20.46 |
| NCI-H358 | 6.48 | 16.00 |
These findings suggest that the compound may inhibit cell proliferation effectively while also demonstrating a higher toxicity profile in standard assays compared to more complex in vivo environments.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism of action appears to involve DNA binding and inhibition of DNA-dependent enzymes, which is a common pathway for many antimicrobial agents.
Research Findings:
A comparative study highlighted that compounds similar to 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The proposed mechanism for the biological activity of this compound involves:
- DNA Intercalation: The furan moiety allows for interaction with DNA, leading to inhibition of replication and transcription.
- Enzyme Inhibition: The sulfonyl group may play a role in inhibiting key enzymes involved in cellular metabolism and proliferation.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide?
Q. How can researchers resolve contradictions in spectroscopic characterization data (e.g., NMR vs. XRD) for this compound?
Methodological Answer: Cross-validate results using multi-technique analysis :
- NMR : Confirm proton environments and stereochemistry via 2D experiments (COSY, HSQC).
- XRD : Resolve crystal packing effects or conformational flexibility that may cause NMR-XRD discrepancies.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dynamic behaviors in solution vs. solid state .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reaction mechanisms of sulfonylation steps in the synthesis of this compound?
Methodological Answer: Use quantum chemical reaction path searches (e.g., IRC calculations, NEB methods) to map energy profiles for sulfonylation intermediates. Tools like GRRM or AFIR can automate transition-state identification. Pair this with solvent continuum models (e.g., SMD) to account for solvent effects. Experimental validation via kinetic isotope effects (KIEs) or in-situ FTIR spectroscopy is critical to confirm computational predictions .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
Methodological Answer: Leverage nanofiltration (NF) membranes with tailored pore sizes (1–5 nm) to separate the target molecule (MW ~400–450 g/mol) from smaller byproducts. Parameters to optimize:
- Membrane material (polyamide vs. cellulose acetate).
- Transmembrane pressure (5–20 bar).
- Solvent compatibility (e.g., DMF-resistant membranes). This aligns with CRDC subclass RDF2050104 (membrane separation technologies) .
Q. What reactor design considerations are critical for scaling up the catalytic hydrogenation of intermediates in this compound’s synthesis?
Methodological Answer: Focus on mass transfer limitations in hydrogenation reactors:
- Use slurry reactors with high gas-liquid interfacial area.
- Optimize stirring rates (500–1500 rpm) to enhance H₂ dissolution.
- Monitor catalyst bed stability in fixed-bed systems (for continuous flow). Computational fluid dynamics (CFD) simulations (e.g., COMSOL) can model gas-liquid distribution and guide reactor scaling (CRDC subclass RDF2050112) .
Q. How can powder and particle technology improve the formulation stability of this compound in solid dosage forms?
Methodological Answer: Apply micronization (jet milling) to reduce particle size (<10 μm) and enhance dissolution rates. Use amorphous solid dispersion techniques (spray drying, hot-melt extrusion) with polymers like HPMCAS to stabilize the metastable form. Characterization via PXRD and DSC ensures phase purity (CRDC subclass RDF2050107) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro bioactivity data and computational docking predictions for this compound?
Methodological Answer:
- Reassess docking parameters (force fields, solvation models).
- Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Investigate off-target interactions using proteome-wide affinity profiling (e.g., CETSA). Contradictions often arise from oversimplified computational models lacking entropic or allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
